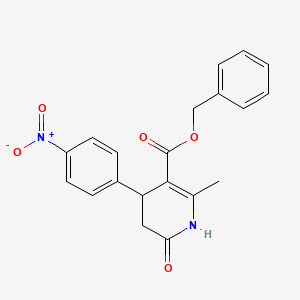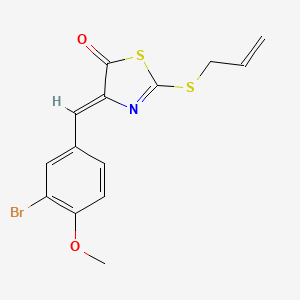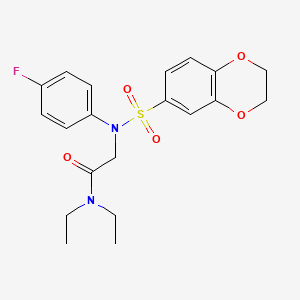![molecular formula C19H16BrN3OS2 B5106628 N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethylbenzamide](/img/structure/B5106628.png)
N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound is also known as BPTES and has been studied extensively for its ability to inhibit glutaminase activity, an enzyme that plays a crucial role in cancer cell metabolism.
Wirkmechanismus
BPTES inhibits glutaminase activity by binding to the active site of the enzyme, preventing the conversion of glutamine to glutamate. This leads to a reduction in the production of ATP and NADPH, which are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
BPTES has been shown to have a selective effect on cancer cells, inhibiting glutaminase activity only in cancer cells and not in normal cells. This selectivity makes BPTES a promising candidate for cancer therapy, as it has the potential to target cancer cells while leaving normal cells unharmed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BPTES in lab experiments is its selectivity for cancer cells, which allows for the specific targeting of cancer cells. However, one of the limitations of using BPTES is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on BPTES could focus on improving its solubility in water, as well as developing more effective delivery methods. Additionally, further studies could be conducted to investigate the potential use of BPTES in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, research could be conducted to investigate the potential use of BPTES in other diseases, such as neurodegenerative disorders.
Synthesemethoden
The synthesis of BPTES involves the reaction of 4-(4-bromophenyl)-2-thiocyanatothiazole with 4-ethylbenzoyl chloride in the presence of triethylamine. The resulting compound is then treated with ammonium carbonate to form BPTES.
Wissenschaftliche Forschungsanwendungen
BPTES has been extensively studied for its potential use in cancer therapy. The compound has been shown to selectively inhibit glutaminase activity in cancer cells, leading to a reduction in the production of ATP and NADPH, which are essential for cancer cell survival and proliferation. BPTES has been tested in preclinical studies and has shown promising results in inhibiting tumor growth in various types of cancer, including breast, lung, and pancreatic cancer.
Eigenschaften
IUPAC Name |
N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3OS2/c1-2-12-3-5-14(6-4-12)17(24)22-18(25)23-19-21-16(11-26-19)13-7-9-15(20)10-8-13/h3-11H,2H2,1H3,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIQQWHCOWKCHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[(4-methylphenyl)amino]methyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5106548.png)
![2-(ethylthio)ethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5106550.png)
![5-(1,3-benzodioxol-4-ylmethyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5106555.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5106556.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline](/img/structure/B5106557.png)
![3-phenyl-N-[1-(1-{[(1R*,2S*)-2-propylcyclopropyl]carbonyl}-4-piperidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5106570.png)
![2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5106578.png)
![N~2~-(4-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5106584.png)
![5-(4-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5106588.png)
![1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxamide](/img/structure/B5106592.png)



![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)benzamide](/img/structure/B5106630.png)
